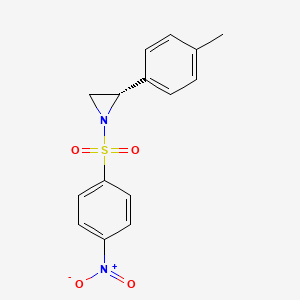![molecular formula C6H10ClN3O3S2 B14227558 Methanesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]- CAS No. 828920-79-2](/img/structure/B14227558.png)
Methanesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methanesulfonamide group attached to a thiazole ring substituted with a chloro and hydroxyethylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]- typically involves the reaction of 4-chloro-2-thiazolylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Methanesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methanesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target organism or system.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonamide: A simpler analog without the thiazole ring and chloro/hydroxyethylamino substitutions.
N-(4-chlorophenyl)methanesulfonamide: Contains a phenyl ring instead of a thiazole ring.
Methanesulfonamide, N-[3-[[(2-chloro-5-iodo-4-pyrimidinyl)amino]methyl]-2-pyrazinyl]-N-methyl-: A more complex analog with additional substitutions on the thiazole ring.
Uniqueness
Methanesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]- is unique due to its specific substitutions on the thiazole ring, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
828920-79-2 |
|---|---|
Fórmula molecular |
C6H10ClN3O3S2 |
Peso molecular |
271.7 g/mol |
Nombre IUPAC |
N-[4-chloro-5-(2-hydroxyethylamino)-1,3-thiazol-2-yl]methanesulfonamide |
InChI |
InChI=1S/C6H10ClN3O3S2/c1-15(12,13)10-6-9-4(7)5(14-6)8-2-3-11/h8,11H,2-3H2,1H3,(H,9,10) |
Clave InChI |
LDSUKVQDXRFYRC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=NC(=C(S1)NCCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(3-Chlorophenyl)ethyl]amino}pyridine-3-carboxamide](/img/structure/B14227481.png)
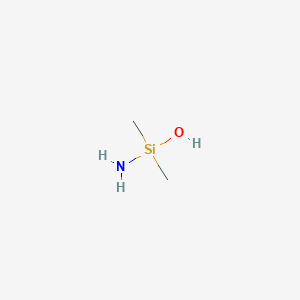

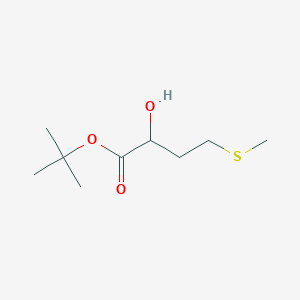

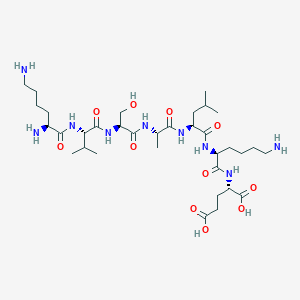


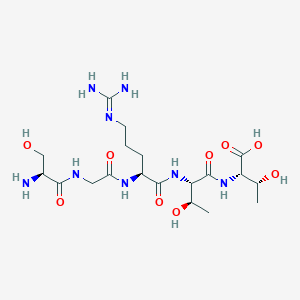

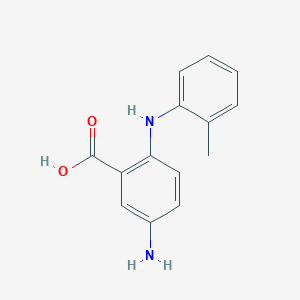
![Azetidine, 2-butyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-](/img/structure/B14227526.png)
![3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B14227544.png)
